

Synthesis of Monomethyl-5-Nitroisophthalate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dimethyl 5-nitroisophthalate**

Cat. No.: **B082987**

[Get Quote](#)

Application Notes

The selective mono-hydrolysis of **dimethyl 5-nitroisophthalate** to yield monomethyl-5-nitroisophthalate is a crucial transformation in the synthesis of various pharmaceutical compounds, most notably as a key intermediate in the production of non-ionic X-ray contrast media.^{[1][2]} This document provides detailed protocols for this synthesis, along with comprehensive data for the characterization of both the starting material and the product. The protocols outlined are suitable for laboratory-scale synthesis and can be adapted for process development by researchers, scientists, and drug development professionals.

The selective saponification of one of the two ester groups in **dimethyl 5-nitroisophthalate** is achieved under controlled basic conditions. The choice of base, solvent, and reaction temperature is critical to prevent the formation of the fully hydrolyzed by-product, 5-nitroisophthalic acid. The reaction is typically monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting diester and to minimize di-acid formation. The product, monomethyl-5-nitroisophthalate, is a versatile building block, allowing for further chemical modifications at the free carboxylic acid moiety.

Data Presentation

Physicochemical Properties

Property	Dimethyl 5-nitroisophthalate (Starting Material)	Monomethyl-5-nitroisophthalate (Product)
Molecular Formula	C ₁₀ H ₉ NO ₆ [1]	C ₉ H ₇ NO ₆ [3] [4] [5] [6] [7]
Molecular Weight	239.18 g/mol [1]	225.16 g/mol [4] [6] [7]
Appearance	White to off-white crystalline powder	White to light yellow crystalline powder [7]
Melting Point	121-124 °C	181-185 °C [4]
Solubility	Soluble in methanol and acetone	Slightly soluble in water, soluble in methanol and acetone
CAS Number	13290-96-5 [1]	1955-46-0 [3] [4]

Spectroscopic Data

Note: While comprehensive experimental spectral data for the final product, monomethyl-5-nitroisophthalate, were not readily available in the searched literature, representative data for the starting material, **dimethyl 5-nitroisophthalate**, are provided below for reference.

Researchers should perform full spectroscopic characterization of the synthesized product to confirm its identity and purity.

Dimethyl 5-nitroisophthalate (Starting Material)

¹ H NMR (400 MHz, CDCl ₃)	¹³ C NMR (100 MHz, CDCl ₃)	Mass Spectrometry (EI)
δ 9.03 (s, 1H, Ar-H), 8.98 (s, 2H, Ar-H), 4.04 (s, 6H, 2 x -OCH ₃)	δ 164.2, 148.8, 135.0, 131.5, 128.0, 53.2	m/z 239 (M+), 208, 178, 162, 134, 103, 75

Expected Spectroscopic Data for Monomethyl-5-nitroisophthalate (Product)

- ¹H NMR: The spectrum is expected to show signals for the aromatic protons, a singlet for the methyl ester protons (-OCH₃), and a broad singlet for the carboxylic acid proton (-COOH),

which is exchangeable with D₂O. The integration of the methyl signal should correspond to three protons.

- ¹³C NMR: The spectrum should display distinct signals for the two different carbonyl carbons (ester and carboxylic acid), the aromatic carbons, and the methyl carbon of the ester group.
- IR Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (broad), C=O stretches for both the ester and carboxylic acid groups, C-O stretches, and N-O stretches of the nitro group.
- Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of the methoxy group (-OCH₃) or the carboxylic acid group (-COOH).

Experimental Protocols

Two effective protocols for the synthesis of monomethyl-5-nitroisophthalate are presented below, utilizing different base and solvent systems.

Protocol 1: Synthesis using Sodium Hydroxide in Methanol

This protocol is a well-established method for the selective mono-saponification of **dimethyl 5-nitroisophthalate**.

Materials:

- **Dimethyl 5-nitroisophthalate**
- Methanol (MeOH)
- Sodium hydroxide (NaOH)
- Deionized water
- Concentrated hydrochloric acid (HCl)
- Ethyl acetate (for TLC)

- Hexane (for TLC)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with hotplate
- Dropping funnel
- Beakers and graduated cylinders
- Büchner funnel and filter paper
- pH paper or pH meter
- TLC plates (silica gel) and developing chamber

Procedure:

- Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve **dimethyl 5-nitroisophthalate** (1.0 eq) in methanol (approx. 15 mL per gram of diester).
- Reaction Initiation: Prepare a solution of sodium hydroxide (1.0 eq) in a minimal amount of deionized water. Add the NaOH solution dropwise to the methanolic solution of the diester at room temperature with vigorous stirring.
- Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-3 hours.
- Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., 1:1 ethyl acetate/hexane). The reaction is complete when the starting diester spot is no longer visible.
- Work-up:
 - Cool the reaction mixture to room temperature.

- Remove the methanol under reduced pressure.
- Add deionized water to dissolve the residue.
- Wash the aqueous solution with ethyl acetate to remove any unreacted starting material.
- Carefully acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid. A white precipitate of monomethyl-5-nitroisophthalate will form.
- Isolation and Purification:
 - Cool the mixture in an ice bath to maximize precipitation.
 - Collect the solid product by vacuum filtration using a Büchner funnel.
 - Wash the filter cake with cold deionized water.
 - Dry the product under vacuum to a constant weight.
 - If necessary, the product can be further purified by recrystallization from a suitable solvent such as methanol/water.

Expected Yield: 75-85%

Protocol 2: Synthesis using Potassium Hydroxide in Acetone/Methanol

This alternative protocol utilizes a mixed solvent system and potassium hydroxide as the base.

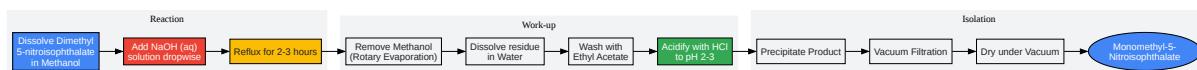
Materials:

- **Dimethyl 5-nitroisophthalate**
- Acetone
- Methanol (MeOH)
- Potassium hydroxide (KOH)

- Deionized water
- Concentrated hydrochloric acid (HCl)

Equipment:

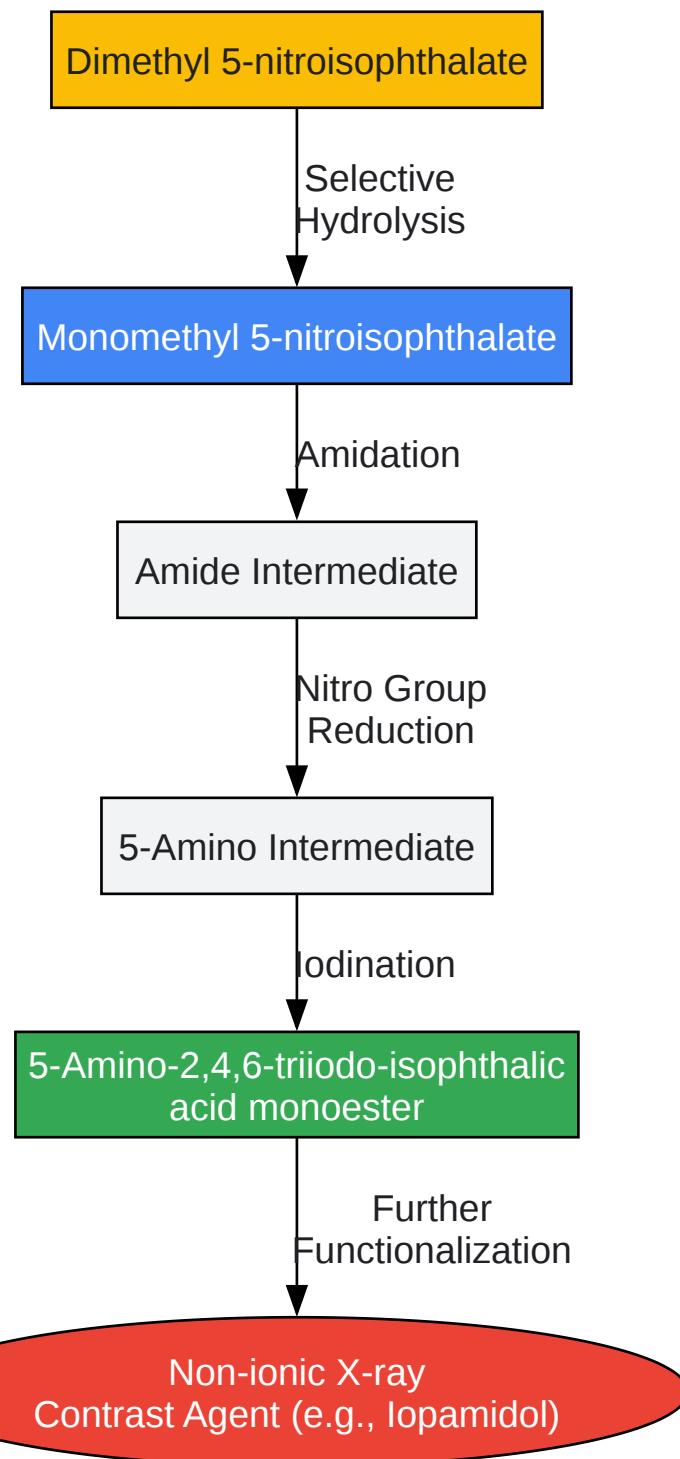
- Same as Protocol 1


Procedure:

- Dissolution: Dissolve **dimethyl 5-nitroisophthalate** (1.0 eq) in a 1:1 mixture of acetone and methanol.
- Reaction Initiation: Prepare a solution of potassium hydroxide (1.0 eq) in methanol. Add the methanolic KOH solution dropwise to the solution of the diester at room temperature with stirring.
- Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
- Reaction Monitoring: Monitor the reaction progress by TLC as described in Protocol 1.
- Work-up and Isolation: Follow the same work-up and isolation procedure as described in Protocol 1, using acidification with concentrated HCl to precipitate the product.

Expected Yield: 70-80%

Mandatory Visualizations


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of Monomethyl-5-Nitroisophthalate.

Signaling Pathway: Synthesis of Iodinated X-ray Contrast Media

[Click to download full resolution via product page](#)

Caption: Synthetic pathway to X-ray contrast agents from **Dimethyl 5-nitroisophthalate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. arveelabs.com [arveelabs.com]
- 3. Dimethyl 5-nitroisophthalate(13290-96-5) 13C NMR spectrum [chemicalbook.com]
- 4. Dimethyl 5-nitroisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 5-nitroisophthalate(1955-46-0) 1H NMR [m.chemicalbook.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Synthesis of Monomethyl-5-Nitroisophthalate: A Detailed Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b082987#synthesis-of-monomethyl-5-nitroisophthalate-from-dimethyl-5-nitroisophthalate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com